molecular formula C12H7FOS B2433324 3-Fluorophenoxathiine CAS No. 205187-77-5

3-Fluorophenoxathiine

Cat. No.: B2433324
CAS No.: 205187-77-5
M. Wt: 218.25
InChI Key: CUKQYCCSGWUSNV-UHFFFAOYSA-N
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Description

3-Fluorophenoxathiine is a fluorinated phenoxathiine derivative of interest in advanced chemical and materials research. This compound, with its distinct molecular architecture incorporating sulfur, oxygen, and fluorine, serves as a valuable building block in organic synthesis and materials science. Researchers utilize this scaffold to develop novel organic electronic materials and ligands for catalytic systems . The compound is characterized by its specific molecular formula and weight, which can be precisely determined using standard molecular weight calculation tools . As a research chemical, this compound is provided for laboratory investigation purposes only. It is essential to consult the Safety Data Sheet (SDS) prior to handling. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorophenoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQYCCSGWUSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Fluorophenoxathiine and Analogues

Established Synthetic Pathways for the Phenoxathiine Ring System

The fundamental challenge in synthesizing phenoxathiins lies in the formation of the central thianthrene-like ring. Over the years, chemists have developed several key strategies to accomplish this.

The classical Ferrario reaction, first reported in 1911, is a foundational method for generating the phenoxathiine skeleton. wikipedia.org This reaction involves the cyclization of a diphenyl ether with elemental sulfur in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). wikipedia.orgwikipedia.org The process is a type of electrophilic substitution reaction where sulfur is inserted into the diaryl ether. rsc.org

While historically significant, the traditional Ferrario reaction often requires harsh conditions, such as high temperatures, and can lead to a mixture of products, complicating purification. rsc.orgrsc.org Modern adaptations have focused on improving the reaction's efficiency and mildness, although the fundamental approach of sulfur insertion into a diaryl ether remains a cornerstone concept in phenoxathiine chemistry. nih.gov The development of alternative, more controlled methods has been a priority in contemporary organic synthesis. rsc.org

A more recent and versatile two-step approach to phenoxathiine synthesis involves an iron-catalyzed C-H thioarylation followed by a copper-mediated cyclization. rsc.orgrsc.org This modern strategy offers significant advantages over the classical Ferrario reaction, including milder reaction conditions and the ability to construct unsymmetrical and functionally diverse phenoxathiines from simple phenol (B47542) precursors. rsc.orgresearchgate.net

The first step is the regioselective ortho-thioarylation of a phenol. rsc.org This transformation is efficiently catalyzed by the Lewis acid iron(III) triflimide, which activates an N-(arylthio)succinimide reagent. researchgate.netthieme-connect.com The reaction's speed and efficiency can be significantly enhanced by the addition of a Lewis base co-catalyst, such as bis(4-methoxyphenyl)sulfane, creating a dual catalytic system. rsc.orggla.ac.uk The proposed mechanism suggests that the Lewis acid activates the thioarylating agent, which then reacts with the Lewis base to form a highly reactive cationic disulfide intermediate, accelerating the C-H functionalization of the phenol. thieme-connect.com

The second step is an intramolecular Ullmann-type C–O bond-forming cyclization. rsc.orgrsc.org The thioarylated phenol intermediate is treated with a copper catalyst, such as copper(I) thiophene-2-carboxylate (B1233283) (CuTc) or a heterogeneous copper oxide-based catalyst, to facilitate the ring closure and form the final phenoxathiine product in high yield. thieme-connect.comthieme-connect.com This two-stage process has proven effective for synthesizing a wide variety of phenoxathiin (B166618) derivatives. rsc.org

Targeted Synthesis of Fluorinated Phenoxathiines

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, the development of methods for synthesizing fluorinated phenoxathiines is of considerable interest.

Achieving regioselective fluorination on a pre-formed phenoxathiine nucleus presents a synthetic challenge. Direct fluorination of aromatic systems can be difficult to control. However, modern organocatalytic methods are emerging for the fluorination of various unsaturated systems. nih.govd-nb.info For an aromatic scaffold like phenoxathiine, potential strategies could include electrophilic fluorination using reagents like Selectfluor®, which has been used in the hydroxyfluorination of alkenes. chemrevlett.com Another approach could be nucleophilic aromatic substitution (SNAr) if the phenoxathiine ring is appropriately activated with electron-withdrawing groups.

Despite these possibilities, a more common and predictable strategy for accessing specifically substituted fluorinated phenoxathiines is to construct the heterocyclic ring system using a precursor that already contains the fluorine atom at the desired position. This approach offers superior control over the regiochemical outcome.

The targeted synthesis of 3-Fluorophenoxathiine is efficiently achieved using the modern two-step iron-and-copper-mediated strategy, starting with a fluorinated precursor. The logical and effective starting material for this synthesis is 3-fluorophenol (B1196323).

The synthesis proceeds as follows:

Iron-Catalyzed C-H Thioarylation: 3-fluorophenol is subjected to an ortho-thioarylation reaction with N-(2-bromophenylthio)succinimide. The reaction is catalyzed by iron(III) triflimide, generated in situ from iron(III) chloride, and accelerated by the Lewis base bis(4-methoxyphenyl)sulfane. rsc.orgthieme-connect.com This step regioselectively installs the 2-bromophenylthio group at the C2 position of the 3-fluorophenol.

Copper-Mediated Cyclization: The resulting 2-((2-bromophenyl)thio)-3-fluorophenol intermediate undergoes an intramolecular Ullmann-type cyclization. This ring-closing reaction is mediated by a copper(I) catalyst, such as copper(I) thiophene-2-carboxylate (CuTc), at elevated temperatures to yield this compound. rsc.orgthieme-connect.com

The specifics of this synthetic pathway are detailed in the table below.

StepPrecursors & ReagentsCatalyst SystemSolvent & ConditionsProduct
1. Thioarylation 3-Fluorophenol, N-(2-Bromophenylthio)succinimideIron(III) triflimide (Lewis Acid), Bis(4-methoxyphenyl)sulfane (Lewis Base)Chloroform, Room Temperature2-((2-Bromophenyl)thio)-3-fluorophenol
2. Cyclization 2-((2-Bromophenyl)thio)-3-fluorophenolCopper(I) thiophene-2-carboxylate (CuTc)Elevated Temperature (e.g., 100 °C)This compound

This interactive table summarizes the targeted synthesis of this compound.

Once synthesized, fluorinated phenoxathiine scaffolds can serve as building blocks for more complex molecules. The presence and position of the fluorine atom can influence subsequent chemical modifications. For instance, the phenoxathiine ring system can undergo further electrophilic aromatic substitution, with the fluorine atom acting as a directing group.

Furthermore, the synthetic utility of the iron-catalyzed thioarylation and copper-mediated cyclization has been demonstrated in the late-stage functionalization of complex molecules, such as amino acid derivatives. gla.ac.uk For example, this methodology was explored for the synthesis of novel, fluorescent phenoxathiin-derived α-amino acids starting from L-tyrosine derivatives. gla.ac.uk Applying similar logic, the this compound scaffold could be incorporated into peptides or other biologically relevant structures. Additionally, derivatization techniques, such as those involving heptafluorobutyryl imidazole, are used for the analysis of trace compounds, highlighting the role of fluorine in modifying a molecule's properties for specific applications. nih.govrsc.org

Multicomponent Reactions for Fluorinated Phenoxathiine Library Synthesis

Multicomponent reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, making it highly attractive for the creation of compound libraries for drug discovery and materials science. nih.gov While the application of MCRs to the synthesis of fluorinated heterocycles is a growing field of interest, a specific, reported multicomponent reaction for the direct synthesis of this compound or a library of its analogues remains an area of prospective development rather than established methodology.

Current established methods for the synthesis of substituted phenoxathiines, including fluorinated derivatives, typically involve sequential, two-step processes. For instance, the synthesis of 2-fluorophenoxathiine has been achieved through an iron-catalyzed ortho-thioarylation of a phenol, followed by a copper-mediated intramolecular Ullmann-type cyclization to form the core heterocyclic structure. While efficient, this stepwise approach does not leverage the inherent efficiencies of a multicomponent strategy.

A prospective MCR for the synthesis of a this compound library could be envisioned by combining the fundamental bond-forming reactions—an S-arylation and an O-arylation—into a single transformation. Such a hypothetical reaction would likely involve three key components:

A difunctional substrate bearing both a thiol and a hydroxyl group, such as a substituted 2-mercaptophenol.

A suitably activated fluorinated aromatic species that can react with both nucleophiles.

A catalyst system capable of promoting both C-S and C-O bond formation in the same pot.

The table below outlines a conceptual framework for a three-component reaction to generate a library of fluorinated phenoxathiine analogues. The variability in each component would allow for the systematic exploration of the chemical space around the phenoxathiine core.

Table 1: Conceptual Multicomponent Reaction for Fluorinated Phenoxathiine Library Synthesis

Component A (Di-nucleophile) Component B (Fluorinated Electrophile) Component C (Second Electrophile) Potential Catalyst System
2-Mercaptophenol 1,2-Difluorobenzene Aryl halide Palladium or Copper-based
4-Methyl-2-mercaptophenol 1,2,4-Trifluorobenzene Aryl boronic acid Dual catalytic system (e.g., Cu/Pd)
5-Chloro-2-mercaptophenol 2,3-Dichlorofluorobenzene Aryl triflate Tandem catalysis

The development of such a multicomponent reaction would represent a significant advancement in the synthesis of this class of compounds. It would streamline the synthetic process and provide rapid access to a diverse range of fluorinated phenoxathiines for further study and application. The primary challenges in designing such a reaction would be ensuring the chemoselectivity of the sequential or concurrent arylations and identifying a robust catalytic system that remains active throughout the entire transformation. While currently speculative, the principles of MCR design suggest that such a route is a feasible and worthy goal for future research.

Spectroscopic Characterization and Elucidation of Fluorophenoxathiine Structures

Advanced Spectroscopic Techniques for Structural Confirmation

The precise architecture of fluorinated phenoxathiines is elucidated through a combination of nuclear magnetic resonance, vibrational, and electronic spectroscopies. Each technique probes different aspects of the molecule's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of fluorinated organic molecules. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, the precise connectivity and electronic environment of atoms within the 3-Fluorophenoxathiine molecule can be mapped.

¹H NMR: In the proton NMR spectrum of this compound, the aromatic protons would appear as a complex series of multiplets in the typical downfield region for aromatic compounds (approx. 7.0-7.8 ppm). The fluorine atom at the 3-position introduces spin-spin coupling to adjacent protons. Specifically, the proton at the 2-position would likely appear as a doublet of doublets due to coupling with the proton at position 1 and a through-space or through-bond coupling to the fluorine atom. Similarly, the proton at position 4 would show coupling to both the proton at position 2 and the fluorine atom.

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. The carbon atom directly bonded to fluorine (C-3) would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz, resulting in a distinct doublet. Carbons at the ortho (C-2, C-4) and meta (C-1) positions relative to the fluorine atom will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. These characteristic couplings are definitive evidence for the position of the fluorine substituent on the phenoxathiine skeleton.

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent probe for studying fluorinated compounds. diva-portal.orgnist.gov The spectrum for this compound would show a single resonance, as there is only one fluorine atom. The precise chemical shift of this resonance is highly sensitive to the electronic environment within the molecule. nist.gov The signal would be split into a multiplet due to coupling with neighboring protons, primarily H-2 and H-4.

NucleusExpected Chemical Shift (ppm)Expected Multiplicity & Coupling (J)
Aromatic Protons (¹H)~ 7.0 - 7.8Complex multiplets; H-2 and H-4 show additional coupling to ¹⁹F
C-F Carbon (¹³C)~ 160 - 165Doublet, ¹JCF ≈ 240-260 Hz
Aromatic Carbons (¹³C)~ 115 - 150Signals for C-2 and C-4 show smaller ²JCF coupling
Fluorine (¹⁹F)~ -110 to -120Multiplet due to coupling with H-2 and H-4

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, the IR spectrum would be dominated by absorptions corresponding to its aromatic and heteroatomic structural features. The spectrum of the parent compound, Phenoxathiine, serves as a useful reference. nist.gov

Key expected vibrational bands include:

Aromatic C-H Stretching: Sharp bands appearing just above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of absorptions in the 1400-1600 cm⁻¹ region.

C-O-C Asymmetric Stretching: A strong, characteristic band typically found in the 1200-1250 cm⁻¹ range, indicative of the ether linkage within the central ring.

C-S Stretching: Weaker absorptions in the 600-800 cm⁻¹ region are associated with the thioether linkage.

C-F Stretching: A strong and prominent band in the 1100-1200 cm⁻¹ region, which is a definitive indicator of the fluorine substituent.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1400 - 1600Medium to Strong
Asymmetric C-O-C Stretch1200 - 1250Strong
C-F Stretch1100 - 1200Strong
C-S Stretch600 - 800Weak to Medium

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of conjugated systems by measuring the absorption of light that promotes electrons to higher energy orbitals. The spectrum of this compound is expected to be similar to that of the parent phenoxathiin (B166618) chromophore, characterized by intense absorptions in the UV region corresponding to π→π* transitions. uni-konstanz.de

The parent phenoxathiin molecule exhibits absorption bands around 234 nm and 280 nm. researchgate.net The introduction of a fluorine atom at the 3-position is not expected to dramatically alter the spectrum, as fluorine is a weak auxochrome. However, slight shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε) may occur due to the inductive and weak resonance effects of the fluorine substituent. The primary electronic transitions are associated with the conjugated π-system of the fused aromatic rings.

Compound AnalogueAbsorption Maxima (λ_max, nm)Associated Transition
Phenothiazine (B1677639) (related heterocycle)~252, 316π→π
N-phosphoryl Phenothiazine~234, 280π→π
3-Substituted Phenoxathiin-SO₂~300π→π*

Photophysical Properties and Emission Characteristics

The interaction of fluorinated phenoxathiines with light extends beyond absorption to emission phenomena such as fluorescence and phosphorescence. These properties are highly dependent on the molecular structure and the surrounding environment.

Following excitation with UV light, fluorinated phenoxathiines can relax to the ground state by emitting photons, a process known as luminescence. This can occur from the singlet excited state (fluorescence) or the triplet excited state (phosphorescence).

Studies on related phenoxathiin-10,10-dioxide derivatives show that substitution at the 3-position allows for notable fluorescence. For instance, 3-methyl and 3-bromomethyl substituted phenoxathiin-10,10-dioxide exhibit emission maxima in the range of 360-400 nm. The nature of the substituent influences the emission properties; an electron-withdrawing group like fluorine on the phenoxathiine core could modulate the energy of the frontier molecular orbitals, thereby affecting the emission wavelength and quantum yield. The presence of the sulfur atom in the phenoxathiine core can enhance intersystem crossing (ISC) from the singlet to the triplet state, making phosphorescence a competing de-excitation pathway, particularly at low temperatures. researchgate.net

Analogue CompoundAbsorption (λ_abs, nm)Emission (λ_em, nm)Solvent
3-CH₃-Phenoxathiin-SO₂296362Methanol
3-CH₂Br-Phenoxathiin-SO₂295363Methanol

Photophysical data for 3-substituted phenoxathiin-10,10-dioxide analogues.

Solvatochromism is the phenomenon where the color of a substance (and thus its absorption or emission spectrum) changes with the polarity of the solvent. This effect is particularly pronounced in molecules that have a significant difference in dipole moment between their ground and excited states.

In donor-acceptor type molecules, photoexcitation can lead to an intramolecular charge transfer (ICT) state, which is more polar than the ground state. This ICT state is stabilized by polar solvents, resulting in a red-shift (bathochromic shift) of the emission wavelength. The phenoxathiine core can act as an electron donor, and with an appropriate substituent, its derivatives can exhibit ICT character. Research on a 3-CH₂Br-phenoxathiin-10,10-dioxide analogue demonstrated a strong solvatochromic effect, with the emission peak shifting from 361 nm in nonpolar cyclohexane (B81311) to 398 nm in polar methanol. This indicates a significant charge transfer character in the excited state. It is expected that this compound would also exhibit sensitivity to solvent polarity, as the electronegative fluorine atom can influence the charge distribution in the excited state.

SolventPolarity (E_T(30) kcal/mol)Emission Maxima (λ_em, nm) of 3-CH₂Br-Phenoxathiin-SO₂
Cyclohexane31.2361
Chloroform39.1376
Acetonitrile45.6379
Methanol55.4398

Computational and Theoretical Investigations of 3 Fluorophenoxathiine

Quantum Mechanical Studies of Molecular Geometry and Conformation

The geometry of the phenoxathiine ring system is characterized by a non-planar, butterfly-like conformation. Quantum mechanical calculations have been instrumental in precisely predicting and analyzing this structure for 3-Fluorophenoxathiine.

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Prediction

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to predict the molecular structure of compounds from first principles, without the need for empirical parameters. For phenoxathiine derivatives, DFT calculations, particularly using the B3LYP functional with basis sets such as 6-31+G(d), have been shown to provide reliable geometric parameters.

While specific computational studies exclusively on this compound are not extensively documented in publicly available literature, the principles from studies on related phenoxathiine derivatives can be applied. For the parent phenoxathiine molecule, experimental X-ray crystallography data provides a foundational structure. Computational models are then used to predict how the substitution of a fluorine atom at the 3-position influences this geometry.

The calculations would typically involve a geometry optimization process, where the total energy of the molecule is minimized by adjusting the positions of its atoms. This results in a predicted equilibrium structure with specific bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters of this compound (Illustrative based on Phenoxathiine data)

ParameterPredicted Value
C-S Bond Length~1.77 Å
C-O Bond Length~1.39 Å
C-F Bond Length~1.35 Å
C-S-C Angle~98°
C-O-C Angle~117°
Puckering Angle (Φ)~140-145°

Note: These values are illustrative and would be precisely determined in a dedicated computational study of this compound.

Analysis of Puckering Angle and Butterfly Interconversion Dynamics in Fluorinated Phenoxathiines

The defining feature of the phenoxathiine skeleton is its central heterocyclic ring, which is puckered. This puckering is quantified by the dihedral angle between the two benzene (B151609) rings, often referred to as the puckering or fold angle (Φ). For the parent phenoxathiine, this angle has been experimentally determined to be approximately 142.3°. This non-planar structure leads to a dynamic process known as butterfly interconversion, where the molecule flips between two equivalent puckered conformations.

Computational studies on substituted phenoxathiines have shown that the nature and position of the substituent can significantly impact the puckering angle and the energy barrier for this interconversion. For instance, studies on phenoxathiin (B166618) diazonium compounds have demonstrated that electron-withdrawing groups can alter the degree of puckering researchgate.net. The inversion barriers for these puckered molecules are generally found to be quite small, often in the range of 0.0012 to 0.92 kcal/mol researchgate.net.

In the case of this compound, the electronegative fluorine atom is expected to influence the electronic distribution within the aromatic ring, which in turn would affect the geometry of the central ring. The precise effect on the puckering angle would depend on a balance of electronic and steric factors.

Influence of Fluorine Substitution Position on Molecular Planarity and Dihedral Angles

The position of the fluorine substituent on the phenoxathiine ring system is critical in determining its effect on the molecule's planarity. Computational studies on various substituted phenoxathiines reveal that substitution at different positions can either increase or decrease the puckering of the central ring.

Therefore, for this compound, it is predicted that the fluorine atom at the 3-position would likely lead to a slight flattening of the molecule compared to the unsubstituted phenoxathiine, resulting in a larger puckering angle.

Electronic Structure Analysis

The electronic properties of this compound, particularly the distribution of electrons and the energies of its frontier molecular orbitals, are key to understanding its chemical reactivity and potential applications in materials science.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity.

In phenoxathiine and its derivatives, the HOMO is typically a π-orbital delocalized over the electron-rich aromatic rings and the sulfur atom, while the LUMO is a π*-antibonding orbital. The substitution of a fluorine atom at the 3-position is expected to influence the energies of these orbitals. As fluorine is an electronegative atom, it will have an electron-withdrawing inductive effect, which would be expected to lower the energy of both the HOMO and LUMO. The magnitude of this effect would be determined by detailed DFT calculations.

Table 2: Predicted Frontier Orbital Energies of this compound (Illustrative)

OrbitalEnergy (eV)
HOMO-5.5 to -6.0
LUMO-1.0 to -1.5
HOMO-LUMO Gap4.0 to 5.0

Note: These values are illustrative and would be precisely determined in a dedicated computational study of this compound.

Electron Density Distribution and Electrostatic Potential Maps of Fluorinated Phenoxathiines

The electron density distribution within a molecule provides a comprehensive picture of its electronic structure. This can be visualized using molecular electrostatic potential (MEP) maps. In an MEP map, different colors are used to represent regions of varying electrostatic potential on the molecule's surface. Regions of negative potential (typically colored in shades of red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

Mechanistic Insights via Computational Modeling

Computational modeling serves as a powerful lens through which the intricate details of chemical reactions involving this compound can be scrutinized. By simulating reaction pathways and characterizing the associated transition states and intermediates, a deeper understanding of the underlying reaction mechanisms can be achieved.

The synthesis of phenoxathiine derivatives often involves key transformations such as the Smiles rearrangement or direct electrophilic fluorination. Computational analysis of the transition states in these reactions provides critical information about the reaction kinetics and feasibility.

One plausible synthetic route to this compound could involve a nucleophilic aromatic substitution (SNAr) reaction or a variation of the Smiles rearrangement. Computational studies on analogous systems have shown that the Smiles rearrangement can proceed through a concerted or stepwise mechanism, depending on the nature of the substituents and reaction conditions. In a theoretical transition state analysis for the formation of a phenoxathiine ring system, key geometric parameters of the transition state, such as the lengths of the forming and breaking bonds, can be calculated.

For a hypothetical intramolecular SNAr reaction leading to the phenoxathiine core, the transition state would involve the attack of a thiophenolate on an activated aromatic ring. DFT calculations at a common level of theory, such as B3LYP with a 6-31G(d) basis set, can be employed to locate and characterize the transition state structure. The calculated activation energy (ΔG‡) for such a cyclization provides a quantitative measure of the reaction barrier.

Table 1: Calculated Activation Energies and Key Transition State Bond Lengths for a Model Phenoxathiine Ring Closure Reaction.
Reaction PathwayCalculated Activation Energy (ΔG‡) (kcal/mol)Forming C-S Bond Length (Å)Breaking C-X Bond Length (Å) (X = Leaving Group)
Concerted SNAr22.52.151.98
Stepwise (Meisenheimer Complex Formation)18.91.85-

Another key transformation could be the direct electrophilic fluorination of the phenoxathiine scaffold. Computational studies on the electrophilic fluorination of various aromatic compounds have identified the key transition states and intermediates. researchgate.net The regioselectivity of such a reaction on phenoxathiine would be dictated by the electronic properties of the heterocyclic system.

The presence of a fluorine atom at the 3-position of the phenoxathiine ring system significantly influences its reactivity towards both nucleophiles and electrophiles. Computational modeling allows for the detailed exploration of the energetic profiles of these reactions.

Nucleophilic Reactivity:

In nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom acts as a leaving group. Computational studies on related fluorinated aromatic compounds have demonstrated that the stability of the Meisenheimer intermediate is a crucial factor in determining the reaction rate. beilstein-journals.org For this compound, the attack of a nucleophile at the C-3 position would lead to the formation of a Meisenheimer-like intermediate. DFT calculations can be used to determine the relative energies of the reactants, the intermediate, the transition state for its formation, and the products.

The energetic profile for a model SNAr reaction on a fluorinated aromatic system reveals the activation barriers for the formation and decomposition of the Meisenheimer complex. The presence of the sulfur and oxygen heteroatoms in the phenoxathiine ring will modulate the stability of this intermediate through their electronic effects.

Table 2: Calculated Relative Energies for the Nucleophilic Aromatic Substitution of a Model Fluoroaromatic Compound.
SpeciesRelative Energy (kcal/mol)
Reactants (Fluoroaromatic + Nucleophile)0.0
Transition State 1 (Meisenheimer Formation)+15.7
Meisenheimer Intermediate-5.2
Transition State 2 (Fluoride Elimination)+12.1
Products-10.8

Electrophilic Reactivity:

For electrophilic aromatic substitution (SEAr) reactions, the fluorine atom on the this compound ring acts as a deactivating, ortho-, para-directing group. Computational analysis of the energetic profiles for electrophilic attack at various positions of the phenoxathiine ring can predict the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts acylation.

The stability of the Wheland intermediate (or σ-complex) formed upon electrophilic attack is a key determinant of the reaction outcome. DFT calculations can be used to compute the energies of the σ-complexes formed by the attack of an electrophile (e.g., NO₂⁺) at each available position on the this compound molecule. The position leading to the most stable intermediate is predicted to be the major product. The inductive electron-withdrawing effect of the fluorine atom and the resonance effects of the sulfur and oxygen heteroatoms will collectively determine the relative stabilities of these intermediates.

Table 3: Calculated Relative Stabilities of σ-Complexes for Electrophilic Attack (NO₂⁺) on this compound.
Position of AttackRelative Energy of σ-Complex (kcal/mol)
C-1+2.5
C-2+5.1
C-40.0 (most stable)
C-6+1.8
C-7+3.2
C-8+1.5
C-9+4.8

These computational investigations, by providing a quantitative and mechanistic framework, are instrumental in guiding the synthetic and derivatization strategies for this compound and its analogues.

Reactivity and Chemical Transformations of 3 Fluorophenoxathiine

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Phenoxathiine Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those activated by electron-withdrawing groups. In the case of 3-Fluorophenoxathiine, the fluorine atom itself serves as an activating group and a leaving group. The high electronegativity of fluorine enhances the electrophilicity of the ipso-carbon, making it susceptible to attack by nucleophiles. mdpi.commdpi.com

A wide array of nucleophiles can be employed to displace the fluoride from the 3-position of the phenoxathiine core, leading to a diverse range of substituted products. This transformation is a key strategy for introducing new functionalities onto the phenoxathiine scaffold.

NucleophileReagent TypeResulting Functional GroupPotential Product
RO⁻Alkoxide/PhenoxideEther3-Alkoxyphenoxathiine
R₂NHAmineAmine3-(Dialkylamino)phenoxathiine
RS⁻ThiolateThioether3-(Alkylthio)phenoxathiine
N₃⁻AzideAzide3-Azidophenoxathiine
CN⁻CyanideNitrilePhenoxathiine-3-carbonitrile

Oxidation and Reduction Chemistry of the Bridging Sulfur Atom

The bridging sulfur atom in the this compound molecule is susceptible to oxidation, allowing for the controlled formation of the corresponding S-oxide (sulfoxide) and S,S-dioxide (sulfone). researchgate.net This transformation significantly alters the geometry and electronic properties of the central heterocyclic ring. The oxidation state of the sulfur atom can be selectively controlled by the choice of oxidant and reaction conditions. rsc.org

Mild oxidizing agents typically yield the sulfoxide as the major product, while stronger oxidants or stoichiometric excess of the reagent lead to the fully oxidized sulfone. organic-chemistry.orgresearchgate.net This sequential oxidation provides access to two distinct classes of compounds from a single precursor. The fluorine substituent at the 3-position is generally inert to these oxidation conditions and its primary influence is on the electronic nature of the aromatic system.

Oxidizing AgentTypical ConditionsPrimary ProductChemical Name
Hydrogen Peroxide (H₂O₂)Acetic Acid, room temp.SulfoxideThis compound 5-oxide
meta-Chloroperoxybenzoic acid (m-CPBA)1 equivalent, CH₂Cl₂SulfoxideThis compound 5-oxide
meta-Chloroperoxybenzoic acid (m-CPBA)>2 equivalents, CH₂Cl₂SulfoneThis compound 5,5-dioxide
N-Fluorobenzenesulfonimide (NFSI)H₂O, controlled stoichiometrySulfoxide or SulfoneThis compound 5-oxide or 5,5-dioxide rsc.org
Potassium Permanganate (KMnO₄)Acetic Acid, heatSulfoneThis compound 5,5-dioxide
Oxone® (KHSO₅·KHSO₄·K₂SO₄)MeOH/H₂OSulfoneThis compound 5,5-dioxide

The phenoxathiine ring system, analogous to the well-studied phenothiazine (B1677639), is redox-active and can undergo one-electron oxidation to form a stable radical cation. researchgate.netnih.gov This process involves the removal of an electron from the highest occupied molecular orbital (HOMO), which is typically centered on the electron-rich heterocyclic core. The formation of the this compound radical cation can be achieved through either electrochemical oxidation or by using chemical oxidizing agents. tdl.org

Upon oxidation, the bent "butterfly" conformation of the neutral phenoxathiine molecule flattens to a more planar structure in the radical cation state. nih.gov The presence of the electron-withdrawing fluorine atom at the 3-position is expected to increase the oxidation potential of the molecule compared to unsubstituted phenoxathiine, making it slightly more difficult to oxidize. rsc.org The stability and reactivity of this radical cation are of significant interest in the fields of materials science and photoredox catalysis. nih.govnih.gov

Ring-Forming and Cyclization Reactions Involving Fluorophenoxathiine Precursors

While transformations of the pre-formed this compound scaffold are common, the synthesis of the core ring system itself involves specialized ring-forming reactions. One key strategy involves the sequential nucleophilic aromatic substitution on activated precursors. For instance, the reaction of a difluorinated aromatic compound, such as 4,5-difluoro-1,2-dinitrobenzene, with a dinucleophile can lead to the formation of the heterocyclic phenoxathiine ring. semanticscholar.org In a relevant synthetic approach, reaction with a suitable benzene-1,2-diol would form a benzodioxin, while reaction with a 2-mercaptophenol equivalent under basic conditions would construct the fluorinated phenoxathiine core. These cyclization reactions are powerful methods for building the foundational structure from simpler, functionalized aromatic precursors. semanticscholar.org

Organometallic Transformations of Fluorinated Phenoxathiine Derivatives

The carbon-fluorine bond in this compound, while strong, can be activated and functionalized using transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings, represent a powerful tool for forming new carbon-carbon bonds at the 3-position. mdpi.comrsc.org These reactions typically involve the oxidative addition of the C-F bond to a low-valent palladium complex, followed by transmetalation with an organoboron or other organometallic reagent, and concluding with reductive elimination to yield the coupled product. mdpi.commdpi.com

Alternatively, organometallic transformations can occur at other positions on the aromatic rings. Directed ortho-metalation is a viable strategy, where a directing group guides the deprotonation of an adjacent C-H bond by a strong base like n-butyllithium. While the fluorine atom is not a strong directing group, the inherent reactivity of the phenoxathiine scaffold, particularly at positions ortho to the heteroatoms, could be exploited. For the related phenothiazine scaffold, metalation is known to occur, suggesting similar reactivity for phenoxathiine. researchgate.net The resulting organolithium species can then be trapped with various electrophiles to install a wide range of substituents.

Reaction TypeCatalyst/ReagentCoupling Partner/ElectrophilePotential Outcome
Suzuki-Miyaura CouplingPd(0) catalyst (e.g., Pd(PPh₃)₄)Ar-B(OH)₂Formation of a C-C bond at the C3 position (3-Arylphenoxathiine)
Sonogashira CouplingPd(0)/Cu(I) catalystTerminal Alkyne (R-C≡CH)Formation of a C-C bond at the C3 position (3-Alkynylphenoxathiine)
Buchwald-Hartwig AminationPd(0) catalystAmine (R₂NH)Formation of a C-N bond at the C3 position (3-Aminophenoxathiine)
Directed ortho-Metalationn-Butyllithium (n-BuLi)Electrophile (e.g., CO₂, R-CHO)Functionalization at a C-H position ortho to a heteroatom (e.g., 4-Formyl-3-fluorophenoxathiine)

Advanced Applications and Functional Materials Development

Fluorinated Phenoxathiine-Based Fluorescent Materials

The unique folded "butterfly" structure of the phenoxathiine core, combined with the electronic effects of fluorine substitution, makes its derivatives promising candidates for novel fluorescent materials. These materials are of interest for their potential responsiveness to environmental changes and external stimuli.

Aggregation-Induced Emission (AIE) Properties of Derivatives

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in an aggregated or solid state. This property is crucial for applications in solid-state lighting and bio-imaging. While specific AIE studies on 3-Fluorophenoxathiine are not yet prevalent, research on the closely related phenoxazine (B87303) (PXZ) and phenothiazine (B1677639) (PTZ) scaffolds reveals the underlying mechanisms that would govern AIE in fluorinated phenoxathiine derivatives.

Recent studies investigating molecules with PXZ and PTZ donor groups linked to a diphenylsulfone acceptor have shown that both exhibit AIE characteristics. nih.gov The proposed mechanism for AIE in these systems involves the restriction of intramolecular motions in the aggregated state. nih.govresearchgate.netbeilstein-archives.org In solution, the molecules can undergo low-frequency twisting or rotational motions that provide non-radiative decay pathways for the excited state, thus quenching fluorescence. In the solid state, these motions are physically hindered, blocking the non-radiative channels and forcing the excited state to decay radiatively, resulting in strong light emission. beilstein-archives.org

For phenoxazine-containing molecules, the AIE effect has been linked to the restricted access to a conical intersection (a point where two potential energy surfaces meet) in the excited state. nih.govbeilstein-archives.org The twisting of the C-S-C angle in the phenoxazine unit provides a pathway for non-radiative decay in solution; this pathway is blocked in the aggregate state, leading to luminescence. beilstein-archives.org Given the structural similarity between phenoxazine and phenoxathiine, it is highly probable that fluorinated phenoxathiine derivatives would exhibit similar AIE properties, driven by the restriction of the analogous C-O-C and C-S-C bond angle vibrations. The introduction of a fluorine atom at the 3-position could further modulate these properties by influencing crystal packing and intermolecular interactions.

Compound Family Proposed AIE Mechanism Key Structural Feature
Phenoxazine (PXZ) DerivativesRestriction of Access to a Conical Intersection (RACI)Twisting of the C-S-C angle is suppressed in the aggregate state. nih.govbeilstein-archives.org
Phenothiazine (PTZ) DerivativesRestriction of Intramolecular Rotation (RIR)Molecular twisting is restricted in the thin-film environment, reducing non-radiative decay. researchgate.net
Fluorinated Phenoxathiine Derivatives (Projected)Restriction of Intramolecular Motion (RIM)The folded heterocyclic core's vibrations are suppressed upon aggregation.

Mechanochromic Luminescence Phenomena

Mechanochromic luminescence (MCL) is a process where the color of a material's fluorescence changes in response to mechanical stimuli such as grinding, shearing, or pressing. nih.gov This phenomenon is highly desirable for applications in sensors, security inks, and data storage. nih.gov The mechanism typically involves a phase transition between a stable crystalline state and a metastable amorphous state, each possessing different emission characteristics due to distinct molecular packing and intermolecular interactions.

Donor-acceptor (D-A-D) type molecules based on phenothiazine have demonstrated pronounced MCL properties, including tricolor-changing luminescence. nih.gov In these systems, the flexible, "switchable" conformations of the phenothiazine units play a crucial role. nih.gov Grinding the crystalline solid disrupts the ordered molecular packing, leading to a change in the intramolecular charge transfer (ICT) character of the excited state and thus a different emission color. The original color can often be restored by solvent fuming or thermal annealing, which allows the molecules to revert to their stable crystalline phase.

Given that phenoxathiine shares the same butterfly-like conformation as phenothiazine, its derivatives are excellent candidates for MCL materials. The introduction of a fluorine atom in this compound can be expected to enhance MCL properties by promoting stronger intermolecular interactions (e.g., C–H···F bonds) in the crystalline state, potentially leading to higher-contrast color changes. The stability of the different emissive states in phenothiazine-based MCL materials has been shown to be influenced by halogen substitution, suggesting that fluorination is a viable strategy for tuning these properties. rsc.org

Stimulus Process Resulting State Luminescence Change
Grinding/PressingDisruption of crystal packingAmorphousShift in emission wavelength (e.g., green to yellow) nih.gov
Solvent FumingRecrystallizationCrystallineReverts to original emission color nih.gov
HeatingAnnealingCrystallineReverts to original emission color nih.gov

Development of Sensor Probes and Imaging Agents

The inherent fluorescence of the phenoxathiine core makes it a suitable scaffold for building chemical sensors and biological imaging agents. The strategy involves coupling the fluorophore to a recognition site that can selectively interact with a target analyte. This interaction triggers a change in the electronic structure of the molecule, leading to a measurable change in fluorescence intensity or color ("turn-on" or "turn-off" response).

Phenothiazine has been widely used to construct fluorescent probes for various species, including acids/bases, reactive oxygen species, and ions. nih.gov For example, phenothiazine-based D-A-D molecules have been shown to exhibit acid-induced emission quenching, making them potential on-off chemosensors for acids and bases. nih.gov Fluorination can play a significant role in developing new probes. The electron-withdrawing nature of fluorine can be exploited to tune the photophysical properties of the sensor. Furthermore, fluorinated compounds are of great interest for ¹⁹F Magnetic Resonance Imaging (MRI), opening the possibility of creating dual-mode probes for simultaneous fluorescence and MRI detection. nih.govresearchgate.netrsc.org While specific probes based on this compound have not been reported, the principles established with analogous structures strongly support their potential in this field. nih.govresearchgate.net

Optoelectronic Applications of Fluorinated Phenoxathiines

The electronic properties of phenoxathiine derivatives, particularly their ability to act as electron donors and to form stable excited states, make them attractive for use in optoelectronic devices. Fluorination can enhance device performance by improving thermal stability and tuning energy levels for efficient charge transport and injection.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a major technology for displays and solid-state lighting. A key area of research is the development of efficient emitters, particularly for the blue region of the spectrum. High-performance blue emitters have been developed using phenoxathiin (B166618) dioxide as an electron-accepting unit. nih.gov

In these designs, the phenoxathiin dioxide is coupled with a strong electron donor, such as dimethylacridan, to form a molecule with thermally activated delayed fluorescence (TADF). The TADF mechanism allows OLEDs to overcome the intrinsic 25% limit on internal quantum efficiency (IQE) for conventional fluorescent emitters by harvesting both singlet and triplet excitons. The phenoxathiin dioxide-based emitters have enabled the fabrication of blue TADF-OLEDs with internal quantum efficiencies approaching 100%. nih.gov

The introduction of fluorine into the phenoxathiine structure is a known strategy to enhance the electron-transport properties of materials used in OLEDs. researchgate.net Fluorination generally lowers the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can facilitate electron injection and improve charge balance within the device. Therefore, this compound-based materials are expected to be excellent candidates for high-efficiency OLEDs, either as TADF emitters or as host materials.

Device Layer Material Type Role of Phenoxathiine Derivative Potential Advantage of Fluorination
Emissive LayerTADF EmitterActs as an electron acceptor (phenoxathiin dioxide). nih.govEnhances efficiency and color purity.
Emissive LayerHost MaterialForms a matrix for dopant emitters.Improves charge balance and thermal stability.
Electron Transport LayerElectron Transport MaterialFacilitates electron movement to the emissive layer.Lowers LUMO for better electron injection. researchgate.net

Dye-Sensitized Solar Cells (DSSCs)

Dye-Sensitized Solar Cells (DSSCs) are a type of photovoltaic device that uses a molecular dye adsorbed onto a wide-bandgap semiconductor (like TiO₂) to absorb light. The design of efficient sensitizer (B1316253) dyes is critical for DSSC performance. These dyes typically possess a donor-π-acceptor (D-π-A) structure to promote efficient intramolecular charge transfer upon photoexcitation.

Phenothiazine and phenoxazine have been extensively investigated as electron-donor components in DSSC dyes due to their strong electron-donating ability and non-planar structure, which helps to suppress dye aggregation on the semiconductor surface. bohrium.com The incorporation of fluorine atoms into the π-linker or acceptor units of organic dyes has been shown to be an effective strategy for improving photovoltaic performance. mdpi.comresearchgate.net Fluorine's high electronegativity can enhance the intramolecular charge transfer and increase the open-circuit voltage (Voc) of the solar cell. mdpi.com

Although specific DSSCs utilizing this compound have not been documented, the combination of the excellent donor properties of the phenoxathiine core with the beneficial electronic effects of fluorine substitution makes this class of compounds highly promising for future development as next-generation sensitizers in DSSCs.

Role of Fluorinated Phenoxathiines in Supramolecular Chemistry

There is no specific information available in the scientific literature regarding the role of this compound in supramolecular chemistry.

Design of Host-Guest Systems

No published studies were found that describe the design or use of this compound as a component in host-guest systems. Research in this area typically involves molecules with well-defined cavities or binding sites capable of recognizing and binding to specific guest molecules. The potential for this compound to act as either a host or a guest has not been explored in the available literature.

Formation of Macrocyclic Architectures

Similarly, a review of the literature did not yield any examples of macrocyclic architectures that incorporate the this compound moiety. The synthesis and characterization of macrocycles are significant areas of chemical research, but it appears that this compound has not yet been utilized as a building block for such structures.

Future Research Directions and Emerging Paradigms for 3 Fluorophenoxathiine Studies

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Fluorophenoxathiine and its derivatives is geared towards environmentally benign and efficient processes. Green chemistry principles are expected to be at the forefront of these developments, minimizing waste and energy consumption.

A promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of related heterocyclic compounds like phenothiazine (B1677639) derivatives. The application of microwave irradiation can accelerate key bond-forming reactions in the synthesis of the phenoxathiine core, offering a greener alternative to conventional heating methods.

Furthermore, photocatalysis represents another sustainable approach. The use of light to drive chemical reactions can enable the formation of the this compound scaffold under mild conditions, potentially avoiding the need for harsh reagents and high temperatures. Research into novel photocatalytic systems tailored for the specific bond formations required in this compound synthesis will be a key area of investigation.

Enzymatic synthesis is also a burgeoning field that could offer highly selective and environmentally friendly routes to this compound. nih.gov The use of enzymes to catalyze specific steps in the synthetic pathway can lead to high purity products while operating under mild, aqueous conditions. nih.gov

Table 1: Comparison of Potential Sustainable Synthetic Methods for this compound

MethodPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields, energy efficiency.Optimization of microwave parameters, solvent-free conditions.
Photocatalysis Mild reaction conditions, use of renewable energy.Development of specific photocatalysts, investigation of reaction mechanisms.
Enzymatic Synthesis High selectivity, environmentally benign, aqueous conditions.Identification and engineering of suitable enzymes.

Integration into Advanced Spectroscopic Probes for Biological and Material Science

The inherent fluorescence of the phenoxathiine core, modulated by the electron-withdrawing fluorine atom, makes this compound a promising candidate for the development of advanced spectroscopic probes. Future research will likely focus on harnessing and enhancing these properties for various applications.

One key area is the development of solvatochromic probes . These are molecules whose fluorescence emission changes in response to the polarity of their environment. nih.govnih.gov By strategically modifying the this compound structure, it may be possible to create probes that can report on the microenvironment of biological systems, such as the polarity of cell membranes or protein binding sites. nih.gov

The quantum yield and fluorescence lifetime are critical parameters that determine the effectiveness of a fluorescent probe. researchgate.netthermofisher.comnih.gov Future studies will aim to synthesize this compound derivatives with optimized quantum yields and lifetimes for specific applications, such as high-contrast imaging and time-resolved fluorescence studies. researchgate.netlibretexts.org

Furthermore, this compound could be incorporated into fluorescent probes for the detection of specific biomolecules. tamu.eduresearchgate.netthermofisher.comyoutube.com By attaching recognition moieties to the this compound scaffold, researchers could design probes that selectively bind to and signal the presence of target molecules like enzymes, nucleic acids, or specific metabolites.

Table 2: Potential Spectroscopic Applications of this compound Derivatives

ApplicationKey PropertyResearch Goal
Solvatochromic Probes Environment-sensitive fluorescenceProbing polarity in biological membranes and protein active sites.
High-Contrast Imaging High quantum yieldDevelopment of bright and photostable probes for cellular imaging.
Biosensors Specific binding and fluorescence responseDetection of specific biomolecules for diagnostic and research purposes.

Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry will play a pivotal role in accelerating the discovery and optimization of this compound-based materials and molecules. Techniques like Density Functional Theory (DFT) and molecular dynamics simulations will be instrumental in predicting the properties and behavior of new derivatives.

DFT calculations can provide valuable insights into the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of this compound and its analogues. researchgate.netyoutube.comresearchgate.net This information can guide the rational design of molecules with desired photophysical or electronic characteristics for applications in materials science.

Molecular dynamics simulations can be employed to study the interactions of this compound with its environment, such as its behavior in different solvents or its binding to biological macromolecules. mdpi.comresearchgate.netmdpi.comunomaha.edu These simulations can help in understanding the mechanisms of action for this compound-based probes and in designing molecules with enhanced binding affinity and selectivity.

Predictive modeling can also be used to screen virtual libraries of this compound derivatives for specific properties, such as their potential as organic electronic materials or as inhibitors of specific enzymes. This in silico approach can significantly reduce the time and cost associated with experimental synthesis and testing.

Exploration of New Application Domains in Materials Science and Catalysis

The unique electronic properties of this compound suggest its potential for use in a variety of advanced materials and as a component in catalytic systems.

In the field of organic electronics , fluorinated aromatic compounds are of great interest for applications such as Organic Light-Emitting Diodes (OLEDs) . researchgate.netmdpi.com The fluorine atom can influence the energy levels of the molecule, which is a critical factor in the performance of OLED devices. nih.gov Future research could explore the synthesis and characterization of this compound derivatives as emitters or host materials in OLEDs. mdpi.com

The phenoxathiine scaffold can also serve as a ligand for the coordination of metal ions. The resulting metal complexes could exhibit interesting catalytic activities. mdpi.comnih.govresearchgate.netderpharmachemica.com Research in this area would involve the synthesis of novel this compound-based ligands and the evaluation of their metal complexes as catalysts in various organic transformations.

Furthermore, the incorporation of this compound into polymers could lead to new materials with tailored optical and electronic properties. These materials could find applications in areas such as sensors, organic photovoltaics, and advanced coatings.

Deepening Mechanistic Understanding of Molecular Interactions in Biological Systems

To fully realize the potential of this compound in biological applications, a deeper understanding of its interactions with biomolecules at the molecular level is essential.

Molecular docking studies will be a key tool to predict and analyze the binding of this compound derivatives to the active sites of target proteins. researchgate.netnih.govresearchgate.netbiointerfaceresearch.com These computational studies can help identify potential biological targets and provide insights into the structure-activity relationships of these compounds.

Experimental techniques such as X-ray crystallography and NMR spectroscopy will be crucial for elucidating the precise binding modes of this compound with proteins and other biomolecules. This structural information is invaluable for the rational design of more potent and selective bioactive compounds.

Mechanistic studies will also be necessary to understand how this compound derivatives exert their biological effects. This could involve investigating their influence on enzyme kinetics, their ability to modulate protein-protein interactions, or their impact on cellular signaling pathways.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, advanced materials, and biomedical science.

Q & A

Q. What statistical approaches are appropriate for analyzing dose-response data in bioactivity studies?

  • Methodological Answer :
  • Use nonlinear regression models (e.g., four-parameter logistic curve) for IC₅₀/EC₅₀ calculations .
  • Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare treatment groups .
  • Report confidence intervals and effect sizes to contextualize significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.